REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][CH:17]=1)[CH2:5][NH:6][C:7]([NH:9][C:10](=[O:14])[CH2:11][C:12]#[N:13])=[O:8].[OH-].[K+]>CC(O)C>[NH2:13][C:12]1[N:6]([CH2:5][C:4]2[CH:15]=[CH:16][CH:17]=[C:2]([Cl:1])[CH:3]=2)[C:7](=[O:8])[NH:9][C:10](=[O:14])[CH:11]=1 |f:1.2|
|
Name
|
1-(3-chlorobenzyl)-3-cyanoacetyl-urea
|
Quantity
|
10.17 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CNC(=O)NC(CC#N)=O)C=CC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solid
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(NC(N1CC1=CC(=CC=C1)Cl)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.07 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |